7-Chloro-2-(trifluoromethyl)benzo[d]thiazole CAS 1188167-35-2 chemical properties
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole CAS 1188167-35-2 chemical properties
Executive Summary
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole (CAS 1188167-35-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry and agrochemical discovery. Characterized by the fusion of a lipophilic trifluoromethyl group at the C2 position and a reactive chloro-handle at the C7 position, this compound serves as a critical intermediate for "scaffold hopping" and structure-activity relationship (SAR) exploration.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles. It is designed to empower researchers to utilize this scaffold effectively in the development of metabolically stable, high-affinity ligands for targets such as kinases, GPCRs, and ion channels.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The strategic placement of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the 7-chloro substituent provides a site for orthogonal functionalization, distinct from the more common 5- or 6-substituted benzothiazoles.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole |
| CAS Number | 1188167-35-2 |
| Molecular Formula | C₈H₃ClF₃NS |
| Molecular Weight | 237.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~55–60 °C (Estimated based on structural analogs) |
| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (N, F atoms) |
| Electronic Character | Electron-deficient ring system due to C2-CF₃ and C7-Cl |
Structural Insight: The C2-CF₃ group exerts a strong electron-withdrawing effect, significantly reducing the basicity of the thiazole nitrogen (N3). This modulation is critical for biological applications where avoiding lysosomal trapping or reducing non-specific protein binding is desired.
Synthetic Routes & Methodology
The synthesis of 7-chloro-2-(trifluoromethyl)benzo[d]thiazole requires precise regiocontrol to ensure the chlorine atom is positioned at C7 (adjacent to the sulfur bridgehead) rather than C4 (adjacent to the nitrogen).
Core Synthesis Protocol: Condensation Cyclization
The most robust industrial route involves the condensation of 2-amino-6-chlorobenzenethiol with a trifluoroacetylating agent. The use of Trifluoroacetic Anhydride (TFAA) is preferred for its high reactivity and clean byproduct profile (trifluoroacetic acid).[1]
Step-by-Step Protocol:
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Reagents:
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Starting Material: 2-Amino-6-chlorobenzenethiol (1.0 equiv).
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Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).
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Solvent: Toluene or Dichloromethane (DCM) (Anhydrous).
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Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) for difficult substrates.
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Procedure:
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Dissolution: Dissolve 2-amino-6-chlorobenzenethiol in anhydrous toluene under an inert nitrogen atmosphere.
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Addition: Cool the solution to 0°C. Add TFAA dropwise to control the exotherm.
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Cyclization: Heat the reaction mixture to reflux (110°C) for 2–4 hours. The initial acylation forms the intermediate amide, which spontaneously cyclizes under thermal conditions.
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Work-up: Cool to room temperature. Wash with saturated NaHCO₃ to neutralize excess acid. Extract with EtOAc, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
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Critical Control Point: The regiochemistry is determined by the starting material. Using 2-amino-3-chlorobenzenethiol would result in the 4-chloro isomer. Verification via 1H NMR is essential: the 7-chloro isomer will show a specific coupling pattern distinct from the 4-chloro variant due to the proximity to the sulfur atom.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway for the regioselective formation of the 7-chloro isomer.[2]
Reactivity & Functionalization[5][9][10][11]
The 7-chloro-2-(trifluoromethyl)benzo[d]thiazole scaffold offers two distinct reactivity vectors: the C7-chlorine handle and the electrophilic C2-center (though the latter is stabilized by the CF₃ group).
4.1. C7-Chlorine Diversification (Cross-Coupling)
The chlorine at C7 is an aryl chloride activated by the electron-deficient benzothiazole core. It is a prime candidate for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to introduce biaryl motifs.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water.
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Buchwald-Hartwig Amination: Introduces amine solubilizing groups.
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Catalyst: Pd₂dba₃ + XPhos.
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Utility: Critical for tuning solubility and hERG avoidance in drug discovery.
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4.2. Stability of the C2-CF₃ Group
The trifluoromethyl group is generally inert to standard nucleophilic attacks. However, under forcing conditions (e.g., strong alkoxides in refluxing alcohol), the C2 position can undergo substitution, displacing the CF₃ group, although this is rare and usually undesirable.
Visualization: Reactivity Logic
Figure 2: Functionalization vectors and medicinal chemistry properties of the scaffold.
Medicinal Chemistry Applications
In drug discovery, this scaffold acts as a bioisostere for indoles, quinolines, and benzimidazoles.
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Metabolic Stability: The C2-CF₃ group blocks the C2 position from oxidative metabolism (e.g., by CYP450 enzymes), which is a common liability in unsubstituted benzothiazoles.
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Kinase Inhibition: The 7-substituted benzothiazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The 7-Cl group can be used to vector substituents into the solvent-exposed region or the hydrophobic back pocket.
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CNS Penetration: The high lipophilicity and lack of hydrogen bond donors facilitate Blood-Brain Barrier (BBB) penetration, making it suitable for CNS targets (e.g., glutamate release inhibitors similar to Riluzole).
Safety & Handling
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Hazards: As a halogenated heterocyclic compound, it should be treated as a potential skin and eye irritant.
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H-Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
References
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PubChem Compound Summary. Benzothiazole Derivatives and Properties. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of Benzothiazoles. [Link]
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Journal of Organic Chemistry. Regioselective Synthesis of Substituted Benzothiazoles. (General reference for cyclization mechanisms). [Link]
